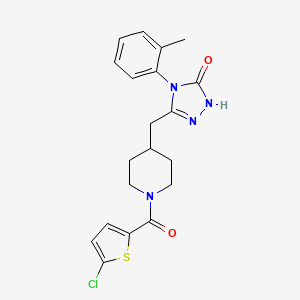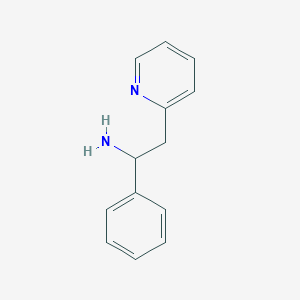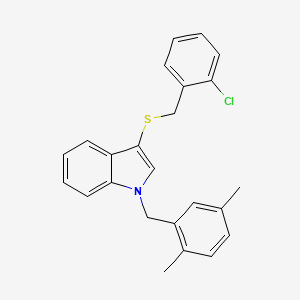![molecular formula C21H18N2O4 B2937220 3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole CAS No. 1329366-69-9](/img/structure/B2937220.png)
3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The detailed synthesis process involves several steps including bromination, N-Boc protection, and Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Crystal Structure and DFT Study
The chemical compound under discussion has been studied in terms of its crystal structure and properties using Density Functional Theory (DFT). Research by Huang et al. (2021) investigated similar compounds featuring benzene rings and boric acid ester intermediates. These compounds were analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This research provides insight into the conformational analysis and physicochemical properties of related compounds, which may be relevant for the compound (Huang et al., 2021).
Anticonvulsant Properties
Malik and Khan (2014) conducted a study on a series of compounds with structures similar to the one you're interested in, evaluating their anticonvulsant activities. Their research highlights the potential of these compounds in medical applications, particularly in the context of sodium channel blocking and seizure prevention (Malik & Khan, 2014).
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis and antimicrobial activity of compounds structurally similar to the one . Patel et al. (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, showcasing their potential in combating bacterial and fungal infections (Patel et al., 2011).
Narasimhan et al. (2011) also synthesized and evaluated a series of methanone compounds for their antimicrobial and antimycobacterial activities, further highlighting the potential biomedical applications of such compounds (Narasimhan et al., 2011).
Drug-likeness and Microbial Investigation
Pandya et al. (2019) focused on the synthesis of compounds related to the chemical and investigated their in silico ADME properties, in vitro antibacterial, antifungal, and antimycobacterial activities. This study is significant in understanding the drug-likeness properties of such compounds (Pandya et al., 2019).
Mechanism of Action
Target of action
Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied for their anticancer activity against various cancer cell lines . The primary targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of action
These compounds often interact with their targets by binding to the active site, which can inhibit the function of the target protein. For example, some compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical pathways
The affected pathways often involve cell cycle regulation and apoptosis. Inhibition of the target protein can lead to cell cycle arrest and induction of apoptosis, leading to the death of cancer cells .
Result of action
The result of the compound’s action would be the inhibition of cancer cell proliferation and induction of apoptosis, leading to the death of cancer cells .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(17-11-19(27-22-17)14-4-2-1-3-5-14)23-9-8-16(12-23)15-6-7-18-20(10-15)26-13-25-18/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTGZBDFSHGGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2937138.png)



![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)


![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)
![4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2937151.png)

![4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2937153.png)

![1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2937156.png)
![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)
